molecular formula C19H15ClN6O2S B6483013 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014027-31-6

2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Numéro de catalogue: B6483013
Numéro CAS: 1014027-31-6
Poids moléculaire: 426.9 g/mol
Clé InChI: FECQMRFUURJMIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly for investigating enzyme inhibition and ion channel modulation. This molecule integrates a benzenesulfonamide group, a well-established pharmacophore known to inhibit carbonic anhydrase (CA) isozymes . The aberrant activity of these enzymes is linked to various disorders, making them targets for therapeutic interventions . The core structure also features a pyridazine ring substituted with a 1H-pyrazole moiety. The pyrazole-pyridazine hybrid structure is characterized by significant planarity and the capacity for intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets . Furthermore, structural analogs of this compound, specifically benzenesulfonamide derivatives, have been identified as potent sodium channel inhibitors, with research highlighting their potential for the treatment of neuropathic and inflammatory pain . Given its hybrid structure, this compound serves as a valuable chemical tool for researching new inhibitors for carbonic anhydrases, sodium channels, and other biological targets. It is offered for research and further manufacturing use only and is strictly not intended for human or veterinary use.

Propriétés

IUPAC Name

2-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c20-16-4-1-2-5-17(16)29(27,28)25-15-8-6-14(7-9-15)22-18-10-11-19(24-23-18)26-13-3-12-21-26/h1-13,25H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECQMRFUURJMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
Target Compound: 2-Chloro-N-(4-{[6-(1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Phenyl)Benzene-1-Sulfonamide Likely C19H14ClN6O2S* ~440 (estimated) Chlorine (benzene), pyrazole (pyridazine substituent) Aromatic heterocycles; sulfonamide linkage
2-Chloro-N-{3-[6-(Piperidin-1-yl)Pyridazin-3-yl]Phenyl}Benzene-1-Sulfonamide C21H21ClN4O2S 428.9 Piperidine (aliphatic amine) instead of pyrazole Larger aliphatic substituent; increased steric bulk
2-Fluoro-N-(4-{[6-(3-Methyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Phenyl)Benzene-1-Sulfonamide C20H17FN6O2S 424.5 Fluorine (benzene), methyl group (pyrazole) Enhanced electronegativity (F); lipophilic methyl group
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide C31H23F2N5O4S 589.1 Chromen-2-yl and fluorophenyl groups; pyrazolo-pyrimidine core Extended π-system; higher molecular weight

*Estimated based on structural analogy to and .

Key Observations:
  • The fluorine and methyl groups in enhance electronegativity and lipophilicity, respectively, which may influence membrane permeability or binding affinity .
  • Molecular Weight and Complexity :

    • The chromen-2-yl derivative () has a significantly higher molecular weight (589.1 vs. ~440), suggesting reduced bioavailability but possibly enhanced target specificity due to its extended aromatic system .

Q & A

Q. What computational methods predict metabolic liabilities of this compound?

  • ADMET Prediction :
  • CYP3A4 Metabolism : Pyridazine ring oxidation (major pathway) identified via docking scores (Glide XP GScore < –8.5) .
  • Mitigation Strategy : Introduce electron-withdrawing groups (e.g., –CF₃) at pyridazine C4 to reduce oxidation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.